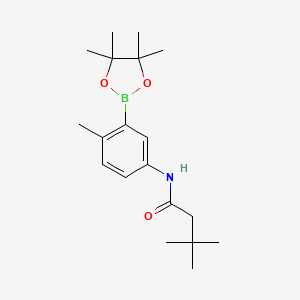

3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide

Description

This compound is a boron-containing amide derivative with a phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) and at the 4-position with a methyl group. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions (common for aryl boronate esters) or stepwise substitution . Characterization methods include FTIR, NMR, MS, and X-ray crystallography .

Properties

IUPAC Name |

3,3-dimethyl-N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO3/c1-13-9-10-14(21-16(22)12-17(2,3)4)11-15(13)20-23-18(5,6)19(7,8)24-20/h9-11H,12H2,1-8H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJVACHFHANTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the boronic ester intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then coupled with a suitable aryl halide through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final step involves the amidation of the resulting arylboronic ester with 3,3-dimethylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other boron-containing compounds.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a suitable catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Corresponding amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

The compound's structure suggests potential as a pharmaceutical agent. The presence of a dioxaborolane moiety is particularly significant; compounds containing boron are often investigated for their ability to interact with biological systems. Research indicates that boron-containing compounds can enhance the efficacy of drugs by improving their pharmacokinetic properties and bioavailability .

2. Targeted Protein Degradation:

Recent studies have highlighted the role of compounds like 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide in targeted protein degradation pathways. This compound may serve as a molecular glue or ligand for E3 ubiquitin ligases, facilitating the degradation of specific proteins involved in diseases such as cancer .

Materials Science

1. Polymer Chemistry:

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength. Research into polymers that incorporate boron-containing compounds has shown promising results in creating materials suitable for high-performance applications .

2. Sensor Development:

Due to its chemical properties, this compound may also find applications in sensor technology. Boron-containing compounds are known for their ability to form complexes with various analytes, making them useful for developing sensors that detect specific ions or molecules in environmental monitoring or medical diagnostics .

Biochemical Applications

1. Enzyme Inhibition Studies:

The compound has potential applications in studying enzyme inhibition mechanisms. Its structural features may allow it to interact selectively with certain enzymes, providing insights into enzyme kinetics and the development of enzyme inhibitors that could lead to new therapeutic agents .

2. Antimicrobial Activity:

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. Therefore, 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide could be explored for its potential antibacterial or antifungal activities .

Case Studies

Mechanism of Action

The mechanism by which 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide exerts its effects depends on its application. In medicinal chemistry, the boronic ester group can interact with biological molecules, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes analogs with variations in substituents on the phenyl ring, amide group, or boronate ester:

Physicochemical and Reactivity Comparisons

Boronate Ester Position :

- The target compound’s boronate ester at the phenyl 3-position (meta to amide) contrasts with analogs like ’s 2-position (ortho) derivative. Ortho-substituted boronate esters exhibit steric hindrance, slowing cross-coupling reactions .

- Para-substituted boronate esters (e.g., ) enable efficient coupling due to reduced steric interference .

Benzamide derivatives () lack the aliphatic chain, decreasing flexibility but improving π-π stacking in solid-state structures .

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in ) lower the boronate ester’s Lewis acidity, altering reactivity in Suzuki-Miyaura couplings .

- Methoxy groups () enhance solubility in polar solvents, beneficial for solution-phase synthesis .

Research Findings and Trends

- Crystallography : X-ray studies () reveal that 3,3-dimethylbutanamide derivatives form hydrogen-bonded dimers, stabilizing crystal lattices .

- Computational Studies : Density functional theory (DFT) analyses predict that methyl groups on the amide backbone reduce conformational flexibility, favoring specific binding orientations .

- Market Availability : Suppliers like Aaron Chemicals LLC and CymitQuimica list analogs with prices varying by substituent complexity (e.g., $100–$500/g for boronate esters) .

Biological Activity

The compound 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide , with CAS number 2246685-26-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings.

- Molecular Formula : C19H30BNO3

- Molecular Weight : 331.26 g/mol

- IUPAC Name : 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with biomolecules such as proteins and nucleic acids. Research indicates that compounds containing boron can exhibit unique reactivity due to the electrophilic nature of boron .

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. The dioxaborolane derivative has shown promising results in inhibiting tumor cell proliferation in vitro. For example:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound effectively inhibited cell growth at micromolar concentrations.

- Mechanistic Insights : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways:

- Kinase Inhibition : Preliminary studies suggest that it may act as a kinase inhibitor, which could be beneficial in targeting cancer pathways .

- Proteomic Profiling : Chemoproteomic methods have identified several protein targets that interact with the compound, indicating its potential as a lead compound for further drug development .

Case Studies

-

In Vitro Analysis :

- A study reported the synthesis and biological evaluation of various derivatives of boron-containing compounds, including this specific molecule. The results indicated significant cytotoxicity against multiple cancer cell lines.

- Table 1 summarizes the cytotoxic effects observed across different cell lines.

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 10.0 A549 (Lung) 15.0 - In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3,3-dimethyl-N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide, and what starting materials are typically involved?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with substituted phenylboronic esters. For example, analogous compounds are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the boronate ester group (e.g., using pinacol boronic esters) . The amide moiety is typically formed via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and substituted anilines under inert conditions . Key intermediates include 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and amide linkage (δ ~6.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves steric effects around the bulky tert-butyl and dioxaborolane groups .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .

- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous base (e.g., NaOH) before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura coupling via transmetallation with palladium catalysts. Computational studies (DFT) reveal that steric hindrance from the pinacol methyl groups slows oxidative addition but stabilizes the transition state . Kinetic experiments (e.g., variable-temperature NMR) can quantify activation barriers for transmetallation .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent moisture control (boronate esters hydrolyze in protic solvents) .

- Catalyst Screening : Test Pd(OAc)/SPhos vs. Pd(dba)/XPhos systems to optimize coupling efficiency .

- Byproduct Analysis : Use LC-MS to identify hydrolyzed boronic acid side products, which reduce yields .

Q. What theoretical frameworks guide the design of analogs with improved stability or reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.